1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[111]pentan-1-ylsulfanyl}ethan-1-one is an organic compound characterized by its unique bicyclic structure This compound belongs to the family of bicyclo[111]pentane derivatives, which are known for their high strain and three-dimensionality
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one typically involves the following steps:
Carbene Insertion: One of the primary methods for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production: Large-scale production methods often utilize photoredox catalysis and other advanced techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Bicyclo[1.1.1]pentane: While both compounds share the bicyclic structure, the presence of the sulfanyl group in this compound adds to its chemical versatility.
Bicyclo[1.1.0]butane: This compound is a precursor in the synthesis of bicyclo[1.1.1]pentane derivatives and shares some structural similarities.
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
S-(1-bicyclo[1.1.1]pentanyl) ethanethioate |
InChI |
InChI=1S/C7H10OS/c1-5(8)9-7-2-6(3-7)4-7/h6H,2-4H2,1H3 |
InChI Key |
CDCULBOXVWWSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.